(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol
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Overview
Description
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol is a unique compound with the systematic name 1-O-(16-hydroxy-hexadeca-1Z,5Z-dien-3-ynyl)-sn-glycerol . It is a glycerolipid, specifically a monoradylglycerol, and is known for its acetylenic enol ether structure. This compound was first isolated from the marine sponge Raspailia pumila .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves the formation of the acetylenic enol ether glyceride structure. The synthetic route typically includes the following steps:
Formation of the acetylenic bond: This is achieved through the use of reagents such as and .
Enol ether formation: This step involves the reaction of the acetylenic compound with glycerol under acidic conditions to form the enol ether linkage.
Industrial Production Methods
the general approach would involve high-throughput methods for optimizing and manufacturing lipid nanoparticles, similar to other lipid-based compounds .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as or .
Reduction: Common reducing agents include and .
Substitution: This involves the replacement of functional groups, often using halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride in an inert solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a model compound for studying acetylenic enol ethers and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of specialized lipid-based formulations and nanoparticles
Mechanism of Action
The mechanism of action of (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves its interaction with cellular membranes and enzymes. The acetylenic enol ether structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Raspailyne A: Another acetylenic enol ether glyceride from the same sponge species.
Raspailyne B: A structurally related compound with similar biological activities.
Uniqueness
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol is unique due to its specific acetylenic enol ether structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
110600-69-6 |
---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.461 |
IUPAC Name |
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C19H32O4/c20-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-23-18-19(22)17-21/h6,8,14,16,19-22H,1-5,7,9,11,13,15,17-18H2/b8-6+,16-14+/t19-/m0/s1 |
InChI Key |
PWEKCZHKMCHXSQ-OYNNHFELSA-N |
SMILES |
C(CCCCCO)CCCCC=CC#CC=COCC(CO)O |
Origin of Product |
United States |
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